molecular formula C16H12N2O3S B2828389 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate CAS No. 253774-66-2

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate

Cat. No.: B2828389
CAS No.: 253774-66-2
M. Wt: 312.34
InChI Key: OABLATILKNVPLX-UHFFFAOYSA-N
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Description

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves several steps. One common method includes the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid, followed by reduction to amines using zinc and acetic acid in isopropyl alcohol . The resulting amines can then be reacted with 4-methoxybenzenecarboxylic acid to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like zinc and acetic acid.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiadiazole rings are replaced with other groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or chloroform, and catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABLATILKNVPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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